5-Cyanopyridine-2-sulfonyl fluoride
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Overview
Description
5-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is characterized by the presence of a sulfonyl fluoride group attached to a cyanopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method is the reaction of 5-cyanopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Cyanopyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.
Reduction: The cyanopyridine ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: This reaction can be performed using water or aqueous acid solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
5-Cyanopyridine-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Material Science: The compound can be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyanopyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological studies. The compound can inhibit enzymes by reacting with active site residues, thereby providing insights into enzyme function and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
5-Cyanopyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
5-Cyanopyridine-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
5-Cyanopyridine-2-sulfonic Acid: The hydrolyzed form of 5-Cyanopyridine-2-sulfonyl fluoride.
Uniqueness
This compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The sulfonyl fluoride group is more stable and less prone to hydrolysis than the sulfonyl chloride group, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to form stable derivatives with various nucleophiles enhances its utility in medicinal chemistry and material science.
Properties
IUPAC Name |
5-cyanopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNLTDLGANTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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